

(2,3-Dihydrobenzofuran-2-yl)methanamine

molecular weight and formula

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Compound of Interest

Compound Name: (2,3-Dihydrobenzofuran-2-yl)methanamine

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Technical Guide: (2,3-Dihydrobenzofuran-2-yl)methanamine

An In-Depth Overview for Drug Development Professionals

This technical guide provides a comprehensive overview of **(2,3-Dihydrobenzofuran-2-yl)methanamine**, a heterocyclic compound belonging to the dihydrobenzofuran class. Dihydrobenzofuran derivatives are significant scaffolds in medicinal chemistry, demonstrating a wide array of pharmacological activities.^[1] This document details the molecule's core physicochemical properties, potential therapeutic applications, and relevant experimental methodologies for its synthesis and evaluation. The information is tailored for researchers, scientists, and professionals engaged in drug discovery and development.

Physicochemical Properties

(2,3-Dihydrobenzofuran-2-yl)methanamine is a primary amine derivative of the dihydrobenzofuran core. Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ NO	[2] [3] [4]
Molecular Weight	149.19 g/mol	[2] [3]
IUPAC Name	(2,3-dihydro-1-benzofuran-2-yl)methanamine	[2]
CAS Number	21214-11-9	[3] [4]
Exact Mass	149.084063974 Da	[2]
Synonyms	C-(2,3-Dihydro-benzofuran-2-yl)-methylamine	[2] [4]

Biological Significance & Therapeutic Potential

The benzofuran and dihydrobenzofuran scaffolds are prevalent in numerous natural products and synthetic compounds with significant biological activity.[\[1\]](#) Derivatives have been investigated for anti-inflammatory, anti-tumor, antimicrobial, and antiviral properties.[\[1\]](#)[\[5\]](#)[\[6\]](#)

Of particular interest to neuropharmacology, certain benzofuran derivatives have been identified as potent and selective inhibitors of human monoamine oxidase B (hMAO-B).[\[7\]](#) MAO-B is a key enzyme in the metabolic pathway of neurotransmitters like dopamine. Its inhibition is a clinically validated strategy for managing neurodegenerative conditions such as Parkinson's disease.[\[7\]](#) While the specific activity of **(2,3-Dihydrobenzofuran-2-yl)methanamine** is not extensively documented in the provided results, its structural similarity to known MAO-B inhibitors makes this a primary pathway of interest for investigation.

The inhibition of MAO-B by a therapeutic agent prevents the breakdown of dopamine in the brain, thereby increasing dopaminergic signaling. This mechanism helps alleviate the motor symptoms associated with Parkinson's disease.

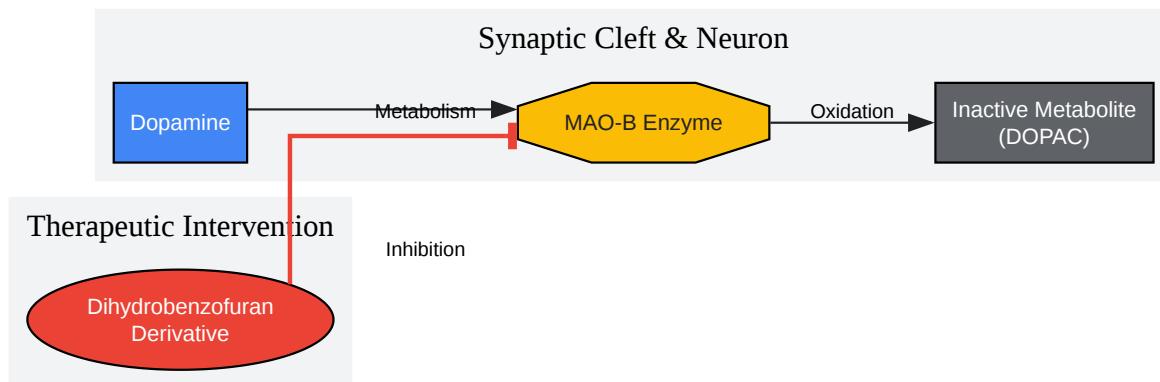
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Figure 1: Mechanism of MAO-B Inhibition by a Dihydrobenzofuran Derivative.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel chemical entities. The following sections outline representative protocols relevant to **(2,3-Dihydrobenzofuran-2-yl)methanamine**.

The synthesis of the 2,3-dihydrobenzofuran ring system can be achieved through various methods, including the intramolecular cyclization of appropriately substituted phenols. A common approach is the palladium-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, which offers excellent control and functional group tolerance.[8]

Protocol: Pd-Catalyzed Intramolecular Cyclization

- **Reactant Preparation:** To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the o-bromophenol substrate (1.0 eq), a palladium catalyst such as $\text{Pd}(\text{OAc})_2$ (0.05 eq), a suitable phosphine ligand (e.g., TY-Phos, 0.10 eq), and a base (e.g., Cs_2CO_3 , 2.0 eq).
- **Solvent and Reagent Addition:** Add a degassed solvent, such as toluene or dioxane. Introduce the corresponding diene (1.5 eq) via syringe.
- **Reaction Conditions:** Seal the flask and heat the reaction mixture to 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

- Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography on silica gel to yield the desired 2,3-dihydrobenzofuran derivative.^[8]

Note: The synthesis of **(2,3-Dihydrobenzofuran-2-yl)methanamine** would require subsequent functional group manipulation of the cyclized product to introduce the aminomethyl group.

To evaluate the therapeutic potential of the title compound, an *in vitro* enzyme inhibition assay is essential. This protocol describes a common method for determining the inhibitory potency (IC_{50}) against hMAO-B.

Protocol: Fluorometric hMAO-B Inhibition Assay

- Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute this stock in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4) to create a range of test concentrations. Recombinant human MAO-B enzyme, a substrate (e.g., kynuramine), and a reference inhibitor (e.g., deprenyl) are also prepared in the assay buffer.
- Assay Procedure: In a 96-well microplate, add 20 μ L of the test compound dilution or reference inhibitor. Add 100 μ L of the hMAO-B enzyme solution and pre-incubate for 15 minutes at 37 °C.
- Initiation of Reaction: Initiate the enzymatic reaction by adding 20 μ L of the kynuramine substrate.
- Signal Detection: Incubate the plate at 37 °C for 30-60 minutes. The MAO-B-catalyzed oxidation of kynuramine produces 4-hydroxyquinoline, a fluorescent product. Stop the reaction by adding a basic solution (e.g., 2N NaOH).
- Data Analysis: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 320 nm, emission at 405 nm). Calculate the percent inhibition for each concentration

relative to a DMSO control. Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.[7]

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